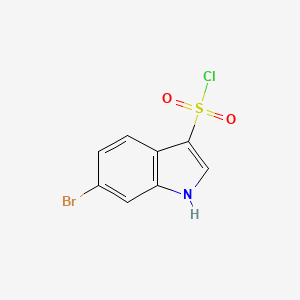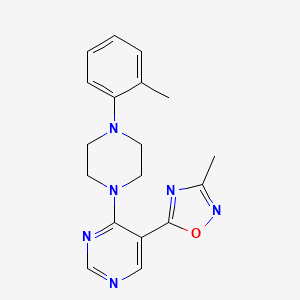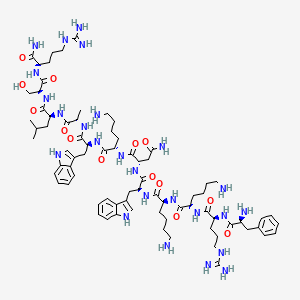![molecular formula C21H25N5O2 B2411554 3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848213-07-0](/img/structure/B2411554.png)
3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Potential Treatment for Neurodegenerative Diseases
A class of compounds similar to 3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has been investigated for potential use in treating neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds, primarily tetrahydropyrimido[2,1-f]purinediones, exhibit promising interactions with adenosine receptors and monoamine oxidases, which are significant targets in neurodegenerative disease treatment. Their ability to inhibit monoamine oxidases and antagonize adenosine receptors could offer symptomatic relief and possibly disease-modifying effects, specifically in Parkinson's disease (Koch et al., 2013), (Brunschweiger et al., 2014), (Załuski et al., 2019).
Binding Affinity and Molecular Docking
Research has also been conducted to understand the binding affinity of similar compounds to adenosine receptors (ARs). These studies involve examining how variations in the compound's structure impact its interaction with different AR subtypes. This information is crucial for designing drugs that are more effective and have fewer side effects. Molecular docking studies provide insights into the potential binding modes and interactions at a molecular level (Szymańska et al., 2016).
Synthesis and Chemical Properties
Various synthesis methods have been developed for compounds with structures similar to this compound. These methods are essential for producing these compounds in sufficient quantities for research and potential therapeutic use. Understanding the chemical properties and reactions of these compounds can lead to the development of new drugs with improved efficacy and safety profiles (Hesek & Rybár, 1994), (Kremzer et al., 1981).
Pharmacological Evaluation
Various pharmacological evaluations of similar compounds have been conducted to assess their potential therapeutic effects. These studies focus on understanding the interaction of these compounds with various receptors and enzymes, which is critical in determining their potential use as drugs for treating specific diseases (Zagórska et al., 2009), (Kaminski et al., 1989).
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-9-24-19(27)17-18(23(5)21(24)28)22-20-25(11-13(2)12-26(17)20)16-8-7-14(3)15(4)10-16/h6-8,10,13H,1,9,11-12H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFWVUXUBQVYKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

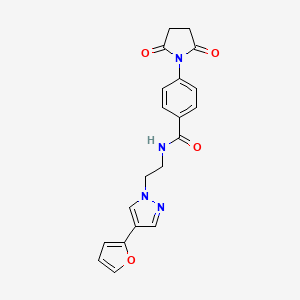
![N-(3-ethylphenyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2411473.png)
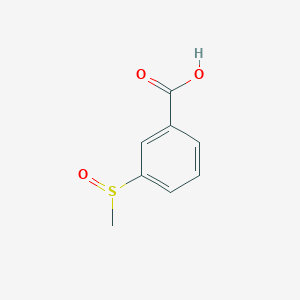
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

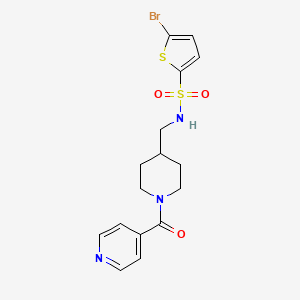

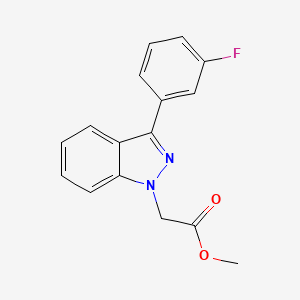
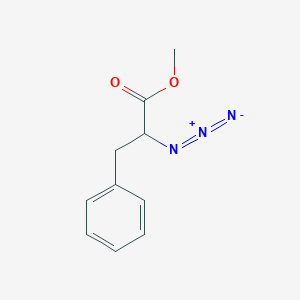
![4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2411490.png)
